molecular formula C16H10F6N2O4S B261342 N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

カタログ番号 B261342
分子量: 440.3 g/mol
InChIキー: HERFYOHOQFYPBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, commonly known as BTP-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTP-2 is a sulfonamide derivative that has been shown to inhibit the activity of inositol 1,4,5-trisphosphate (IP3) receptors, which are important calcium channels found in the endoplasmic reticulum of cells.

科学的研究の応用

BTP-2 has been extensively studied for its potential applications in scientific research. Its ability to inhibit N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide receptors has been shown to have important implications for a range of physiological processes, including calcium signaling, synaptic plasticity, and apoptosis. BTP-2 has also been used to investigate the role of N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide receptors in various disease states, including cancer, neurodegenerative disorders, and cardiovascular disease.

作用機序

BTP-2 acts as a competitive inhibitor of N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide receptors by binding to the N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide-binding site on the receptor. This prevents the binding of N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide to the receptor, thereby inhibiting the release of calcium ions from the endoplasmic reticulum. This mechanism of action has been well characterized through a range of biochemical and biophysical studies.
Biochemical and Physiological Effects:
BTP-2 has been shown to have a range of biochemical and physiological effects. Inhibition of N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide receptors by BTP-2 has been shown to reduce calcium signaling in cells, which can have important implications for a range of physiological processes. BTP-2 has also been shown to have neuroprotective effects in various animal models of neurodegenerative disease, suggesting that it may have therapeutic potential for these conditions.

実験室実験の利点と制限

BTP-2 has a number of advantages for lab experiments. It is a highly specific inhibitor of N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide receptors, which allows for precise manipulation of calcium signaling in cells. BTP-2 is also relatively stable and can be easily synthesized in large quantities, making it a valuable tool for scientific research. However, BTP-2 does have some limitations. It has a relatively short half-life in vivo, which can make it difficult to use in animal studies. Additionally, BTP-2 can have off-target effects at high concentrations, which can complicate data interpretation.

将来の方向性

There are a number of future directions for research on BTP-2. One area of interest is the development of more potent and selective inhibitors of N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide receptors. Another area of interest is the investigation of the therapeutic potential of BTP-2 for various disease states, including neurodegenerative disorders and cardiovascular disease. Additionally, BTP-2 may have applications in the development of new drugs for the treatment of cancer and other diseases that involve dysregulated calcium signaling.

合成法

BTP-2 can be synthesized through a multistep process involving the reaction of 3,5-bis(trifluoromethyl)aniline with various reagents to form the benzoxazine ring system. The final step involves the addition of a sulfonamide group to the benzoxazine ring. The synthesis of BTP-2 has been optimized to produce high yields and purity, making it a valuable compound for scientific research.

特性

製品名

N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

分子式

C16H10F6N2O4S

分子量

440.3 g/mol

IUPAC名

N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C16H10F6N2O4S/c17-15(18,19)8-3-9(16(20,21)22)5-10(4-8)24-29(26,27)11-1-2-13-12(6-11)23-14(25)7-28-13/h1-6,24H,7H2,(H,23,25)

InChIキー

HERFYOHOQFYPBL-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

正規SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。